2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid
Description
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid is an oxindole-derived acetic acid compound characterized by a 2-oxoindoline core substituted with three methyl groups at positions 3, 3, and 3. The oxindole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products . The acetic acid side chain enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-(3,3,5-trimethyl-2-oxoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-5-10-9(6-8)13(2,3)12(17)14(10)7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELKNITWFAFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3,3,5-Trimethyl-2-oxoindoline
The alkylation of 3,3,5-trimethyl-2-oxoindoline with bromoethyl acetate followed by hydrolysis is a widely employed method.
Procedure :
- Indoline Core Preparation :
Alkylation Step :
Hydrolysis to Acetic Acid :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 16–18 h (alkylation + hydrolysis) |
| Yield | 70% (alkylation), 78% (hydrolysis) |
| Catalyst | CuI (10 mol%) |
| Solvent | Acetonitrile, THF, MeOH |
Condensation with Chloroacetic Acid
A direct condensation approach avoids multi-step alkylation.
Procedure :
- Base-Mediated Condensation :
- 3,3,5-Trimethyl-2-oxoindoline (5.00 mmol) is stirred with chloroacetic acid (6.0 mmol) in DMF using K₂CO₃ (3.0 equiv.) at 80°C for 6 h.
- The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:5) to isolate the acetic acid derivative.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Yield | 65% |
| Base | K₂CO₃ |
| Solvent | DMF |
Palladium-Catalyzed Coupling (Industrial Route)
A patent-pending method emphasizes scalability and safety.
Procedure :
- Catalytic Coupling :
- Hydrolysis :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 h (coupling + hydrolysis) |
| Yield | 85% |
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Solvent | THF, dioxane |
Optimization and Mechanistic Insights
Catalyst Efficiency in Alkylation
Copper iodide (CuI) enhances nucleophilic substitution efficiency by stabilizing the transition state. Higher CuI loading (15 mol%) increases yield to 82% but risks side product formation.
Solvent Effects
Temperature Control
Hydrolysis at 50°C prevents decarboxylation, whereas temperatures >70°C degrade the acetic acid moiety.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation-Hydrolysis | 78 | 95 | Moderate |
| Condensation | 65 | 90 | Low |
| Catalytic Coupling | 85 | 98 | High |
Chemical Reactions Analysis
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxindole derivative.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid serves as a building block for synthesizing more complex indole derivatives. Its reactivity allows for the creation of various functionalized compounds that can be explored for different chemical properties and biological activities .
Research indicates that derivatives of this compound exhibit significant biological activities:
- Anticancer Activity: Studies have shown that certain derivatives possess anticancer properties. For instance, spiroisoxazolidines derived from this compound demonstrated cytotoxicity against various cancer cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). One study reported a 32% inhibition of MCF7 cells at a concentration of 50 μM .
- Antiviral Properties: Indole derivatives are known for their antiviral effects. Compounds similar to this compound are being investigated for their potential in treating viral infections .
Medicinal Chemistry
The therapeutic potential of indole derivatives is vast. They are being explored for their roles in treating various diseases due to their ability to interact with specific molecular targets:
- Mechanism of Action: The mechanism often involves inhibition of enzymes or receptors linked to disease pathways, leading to therapeutic effects .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the synthesis of drugs and agrochemicals. Its derivatives are being developed for various applications ranging from anti-inflammatory agents to neuroprotective drugs .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the antiproliferative effects of several derivatives on cancer cell lines. The results indicated that specific derivatives showed significant cytotoxicity against MCF7 and A549 cell lines compared to control treatments.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 3b | MCF7 | 32 |
| 3a,d-h | A549 | No activity |
This highlights the potential of this compound derivatives in cancer treatment strategies.
Case Study 2: Synthesis of Functionalized Spiro Compounds
Research on the cycloaddition reactions involving this compound led to the synthesis of novel spiro compounds with controllable diastereoselectivity. These compounds were evaluated for their biological activities, demonstrating promising results in terms of stability and reactivity.
| Entry | Reaction Conditions | Isolated Yield (%) |
|---|---|---|
| 1 | CHCN, 82 °C | 67 |
| 2 | PhMe, 80 °C | 70 |
| 3 | CHCl, rt | 73 |
These findings underscore the versatility of the compound in generating new chemical entities with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Structural Analogues in the Oxindole-Acetic Acid Family
The following table compares key structural and functional features of 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid with related oxindole derivatives:
Key Observations:
- Substituent Effects : The 3,3,5-trimethyl groups in the target compound likely enhance lipophilicity and steric bulk compared to simpler analogs like 2-(2-oxoindolin-3-yl)acetic acid. This could improve metabolic stability or binding specificity in biological systems .
- Reactivity : Ylidene derivatives (e.g., ethyl (1-methyl-2-oxoindolin-3-ylidene)acetate) exhibit higher reactivity in cycloaddition and Michael addition reactions due to their conjugated systems, whereas the target compound’s saturated oxindole core may favor stability over reactivity .
Heterocyclic Acetic Acid Derivatives Beyond Oxindole
Isoindolinone Derivatives
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate (C₁₂H₁₃NO₃): Features an isoindolinone ring instead of oxindole. Isoindolinones are common in natural products and pharmaceuticals, often exhibiting antitumor or antimicrobial activity. The acetic acid side chain here may facilitate derivatization for drug development .
Thiazolidinone Derivatives
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate (C₅H₇NO₄S₂): Contains a thiazolidinone ring with a thione group. This compound shows broad bioactivity, including anti-inflammatory and antiviral properties, attributed to the thione moiety’s ability to chelate metal ions or modulate enzyme activity .
Furoquinoline Derivatives
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid (C₂₀H₁₅NO₄): Combines a furoquinoline system with an acetic acid group. The extended aromatic system enhances UV absorption, making it useful in photochemical studies. Synthesis involves multicomponent reactions with Meldrum’s acid, differing from oxindole derivatives’ routes .
Functional and Pharmacological Comparisons
- Biological Activity: Thiazolidinone derivatives (e.g., ) exhibit marked anti-inflammatory and antimicrobial effects, likely due to sulfur-containing moieties. In contrast, oxindole-acetic acid compounds may target neurological or metabolic pathways, as seen in related indole derivatives . The methoxy-substituted 2-(2-methoxyphenyl)acetic acid () demonstrates how electron-donating groups improve pharmacokinetic properties, such as absorption and half-life, which could inform design strategies for the target compound .
- Synthetic Accessibility: Oxindole derivatives are typically synthesized via alkylation or Wittig reactions on isatin precursors, while thiazolidinones require condensation with thiourea or carbon disulfide . The target compound’s trimethyl groups may necessitate stringent reaction conditions to avoid steric hindrance.
Biological Activity
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features an indole framework that contributes to its biological properties. The compound has been synthesized through various methods, including Fischer indole synthesis, which plays a critical role in its application in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, compounds derived from this structure have shown cytotoxic effects against lung carcinoma (A549) and breast cancer (MCF7) cells. A study reported a 32% inhibition of MCF7 cells at a concentration of 50 μM compared to the control .
Antimicrobial Activity
Indole derivatives are recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. The compound's derivatives have been noted for their potential in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It interacts with inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This mechanism may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It binds to receptors that modulate cellular signaling pathways associated with growth and inflammation.
- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, it may protect against oxidative damage associated with various diseases .
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, enhancing its bioavailability for therapeutic applications. This characteristic is crucial for developing oral formulations aimed at treating chronic conditions such as cancer and inflammatory diseases.
Q & A
Q. What are the standard laboratory synthesis protocols for 2-(3,3,5-trimethyl-2-oxoindolin-1-yl)acetic acid?
Synthesis typically involves condensation reactions using acetic acid as both solvent and catalyst. A common method involves refluxing 3-formyl-indole derivatives with thiazolidinone or similar nucleophiles in acetic acid with sodium acetate (1.0–1.1 equivalents) for 3–5 hours. The product is isolated via filtration and recrystallized from acetic acid/DMF mixtures .
| Reagents/Conditions | Role |
|---|---|
| 3-formyl-indole derivatives (1.1 eq) | Electrophilic component |
| Thiazolidinone derivatives (1.0 eq) | Nucleophilic component |
| Sodium acetate (1.0–2.0 eq) | Base to deprotonate intermediates |
| Acetic acid (solvent) | Reaction medium and catalyst |
Q. What safety precautions are critical when handling this compound?
The compound exhibits acute oral toxicity (H302) , skin irritation (H315) , and respiratory irritation (H335) . Key precautions include:
- Use of fume hoods to avoid inhalation of dust/aerosols.
- PPE : Nitrile gloves, lab coat, and safety goggles with side shields (OSHA/NIOSH-compliant) .
- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
Q. Which spectroscopic methods are suitable for structural characterization?
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) stretches.
- NMR : -NMR to resolve methyl groups (δ 1.2–2.1 ppm) and indole protons (δ 7.0–8.5 ppm).
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of acetic acid moiety) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Parameter tuning : Extend reflux time (up to 5 hours) or increase sodium acetate equivalents (1.5–2.0 eq) to enhance nucleophilicity.
- Solvent optimization : Replace acetic acid with mixed solvents (e.g., acetic acid/ethanol) to improve solubility of intermediates .
- Catalyst screening : Test Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) for faster cyclization .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Methyl groups at the 3,3,5-positions increase steric hindrance, slowing nucleophilic attacks but stabilizing intermediates via hyperconjugation.
- Theoretical calculations (DFT) can model charge distribution; for example, the 2-oxoindolinyl moiety acts as an electron-deficient center, directing electrophilic substitutions .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control experiments : Verify purity via HPLC (>95%) to exclude impurities as confounding factors.
- Mechanistic assays : Use kinase profiling or cellular uptake studies to differentiate direct vs. indirect effects .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
